Rel-(3R,4S)-4-butylpyrrolidin-3-ol
Description
Rel-(3R,4S)-4-butylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, a butyl substituent at position 4, and a defined relative stereochemistry (3R,4S). The pyrrolidine core is a five-membered saturated heterocycle with one nitrogen atom, making it a versatile scaffold in medicinal chemistry. This compound is likely investigated as a chiral intermediate in organic synthesis or as a pharmacophore in drug discovery, particularly for targets requiring stereochemical precision, such as neurotransmitter receptors or enzymes .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R,4S)-4-butylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-7-5-9-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
UVWVUZCZKQAXTE-YUMQZZPRSA-N |
Isomeric SMILES |
CCCC[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CCCCC1CNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral catalysts to induce the desired stereochemistryThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-butylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Rel-(3R,4S)-4-butylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The hydroxyl group and butyl group contribute to its overall chemical reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The following table compares Rel-(3R,4S)-4-butylpyrrolidin-3-ol with two analogs: (3S,4S)-4-methylpyrrolidin-3-ol () and (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol ().
Key Differences and Implications
Substituent Effects: The butyl chain in the target compound increases lipophilicity (predicted logP > 1) compared to the methyl group in (3S,4S)-4-methylpyrrolidin-3-ol (logP ~ -0.5). This enhances passive diffusion across biological membranes but may reduce aqueous solubility . The tosyl group and phenylethylamino substituent in introduce aromaticity and a sulfonamide moiety, which could improve binding to hydrophobic pockets or confer stability against metabolic degradation. However, the bulky substituents may sterically hinder target engagement .
Stereochemical Influence :
- The 3R,4S configuration in the target compound versus 3S,4S in the analogs may alter hydrogen-bonding patterns or spatial orientation in chiral environments, impacting receptor affinity or enzymatic interactions .
In contrast, the simpler hydroxyl group in the target compound and limits polarity but simplifies synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
